molecular formula C18H21ClN2O4S2 B2650393 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 941899-50-9

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No. B2650393
M. Wt: 428.95
InChI Key: SMZPJLJBUNPUQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Enzyme Inhibition and Potential Therapeutic Applications

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide and its derivatives have been studied for their ability to inhibit specific enzymes and for their potential applications in treating diseases:

  • COX-2 Inhibition for Rheumatoid Arthritis, Osteoarthritis, and Acute Pain

    Derivatives of this compound, particularly 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, have been evaluated for their selectivity and potency as COX-2 inhibitors, showing promising results for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and acute pain (Hiromasa Hashimoto et al., 2002).

  • Antimycobacterial Activity

    Novel thiourea derivatives bearing the benzenesulfonamide moiety have shown significant activity against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (M. Ghorab et al., 2017).

  • Antioxidant and Corrosion Inhibitors for Lubricating Oils

    Certain derivatives have been evaluated for their antioxidant activity, showcasing their utility as additives in lubricating oils, which could have implications for the petroleum industry (O. M. Habib et al., 2014).

  • Carbonic Anhydrase Inhibition for Therapeutic Applications

    Research has shown that primary sulfonamide groups in certain derivatives facilitate the synthesis of polycyclic compounds with strong inhibition against human carbonic anhydrases, important for therapeutic applications targeting conditions like glaucoma, epilepsy, and cancer (A. Sapegin et al., 2018).

Structural and Synthetic Studies

Additionally, studies focusing on the structural features and synthetic methods of related compounds provide insights into the versatility and potential applications of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide:

  • Structural Studies and Synthesis Methods: Investigations into the synthesis and structural characteristics of related sulfonamide compounds highlight the chemical diversity and potential for creating novel molecules with tailored properties for specific applications (A. Nikonov et al., 2019).

Safety And Hazards

Without specific safety data, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment12813.


Future Directions

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized for potential use as a pharmaceutical drug11813.


Please note that this is a general analysis based on the structure of the compound and similar compounds. For a more accurate and detailed analysis, specific experimental data and studies would be needed.


properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S2/c1-12-9-14(3)18(10-13(12)2)27(24,25)20-15-5-6-16(19)17(11-15)21-7-4-8-26(21,22)23/h5-6,9-11,20H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZPJLJBUNPUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide

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